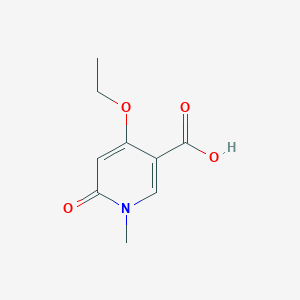![molecular formula C8H16ClN3O B1458497 1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride CAS No. 1427326-80-4](/img/structure/B1458497.png)
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride
Übersicht
Beschreibung
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride, commonly referred to as MTD, is a synthetic molecule that has a wide range of applications in scientific research. MTD is a cyclic molecule composed of three nitrogen atoms, a carbon atom, and a chlorine atom, with a molecular weight of 201.6 g/mol. It is a white, odorless, crystalline solid, and has a melting point of 155-157°C. Due to its unique structure and properties, MTD has been widely investigated in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
MTD has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as the mechanism of enzyme-catalyzed reactions. MTD has been used in the development of drugs and drug delivery systems, and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The exact mechanism of action of MTD is not fully understood. However, it is believed that it interacts with a variety of enzymes and proteins in the body, which can lead to changes in the activity of these molecules. For example, MTD has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
MTD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 and phospholipase A2, which are involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are involved in allergic reactions. In addition, MTD has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MTD in laboratory experiments has a number of advantages. It is cost-effective and can be synthesized in large quantities. It is also relatively stable, and can be stored for long periods of time. Furthermore, it has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are some limitations to its use in laboratory experiments. It is a synthetic compound, and its effects on living organisms are not fully understood. In addition, it is not approved for use in humans, and its safety in laboratory experiments has not been established.
Zukünftige Richtungen
Given the wide range of applications of MTD in scientific research, there are many potential future directions for research. One potential direction is to further investigate its effects on enzymes and proteins, in order to better understand its mechanism of action. Another potential direction is to investigate its potential use in drug development and delivery systems. Additionally, further research could be conducted to investigate its potential use in cancer therapy, as well as its potential side effects. Finally, further research could be conducted to investigate its potential use in other therapeutic applications, such as the treatment of inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
1-methyl-1,3,9-triazaspiro[4.5]decan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-11-6-10-7(12)8(11)3-2-4-9-5-8;/h9H,2-6H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGSOQHSWZFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



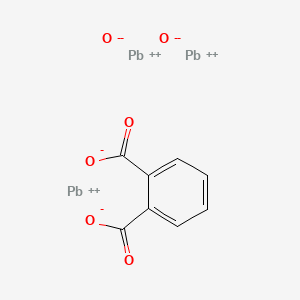

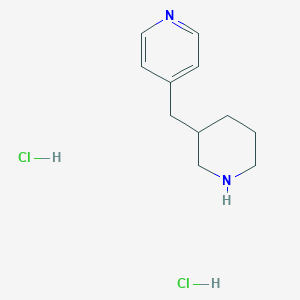


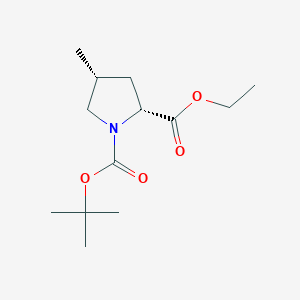
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
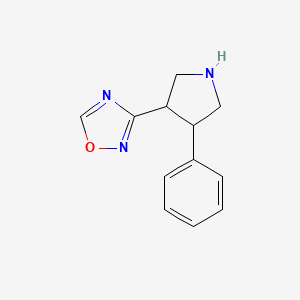

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)


![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
